5-(tert-Butyl)-2-(3-chloro-4-methylphenyl)benzo[d]oxazole
Description
Properties
IUPAC Name |
5-tert-butyl-2-(3-chloro-4-methylphenyl)-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c1-11-5-6-12(9-14(11)19)17-20-15-10-13(18(2,3)4)7-8-16(15)21-17/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIWLWCMYGFPOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(C)(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(tert-Butyl)-2-(3-chloro-4-methylphenyl)benzo[d]oxazole typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives. The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the formation of the benzo[d]oxazole ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-(tert-Butyl)-2-(3-chloro-4-methylphenyl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Scientific Research Applications
5-(tert-Butyl)-2-(3-chloro-4-methylphenyl)benzo[d]oxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-2-(3-chloro-4-methylphenyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .
Comparison with Similar Compounds
Table 1: Substituent Effects on Benzo[d]oxazole Derivatives
- Electronic Effects : The 3-chloro-4-methylphenyl group in the target compound provides moderate electron-withdrawing (Cl) and electron-donating (Me) effects, balancing reactivity for halogen bonding and hydrophobic interactions . In contrast, trifluoromethyl groups (e.g., 5-(4-CF₃-C₆H₄)) strongly withdraw electrons, increasing resistance to oxidation .
- Steric Effects : The tert-butyl group at position 5 creates significant steric hindrance, reducing rotational freedom and enhancing thermal stability compared to smaller substituents like methyl or phenyl .
Physicochemical and Spectroscopic Data
Table 3: Comparative Physicochemical Properties

*Data extrapolated from Reference (similar tert-butyl derivatives).
- The tert-butyl group’s protons resonate as a singlet near δ 1.42 ppm, consistent across analogs . The 3-chloro-4-methylphenyl group’s aromatic protons appear as a multiplet between δ 7.20–7.80 ppm, distinct from simpler aryl substituents (e.g., p-tolyl at δ 7.25–7.90 ppm) .
Biological Activity
5-(tert-Butyl)-2-(3-chloro-4-methylphenyl)benzo[d]oxazole, with the CAS number 42196-68-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antifungal and neuroprotective effects, alongside relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 299.79 g/mol. Its structure includes a benzo[d]oxazole ring substituted with a tert-butyl group and a chloro-methylphenyl moiety, which may influence its biological activity.
Antifungal Activity
Recent studies have demonstrated that derivatives of benzoxazole, including the compound , exhibit significant antifungal properties. In particular, it has been evaluated against various plant pathogens:
| Compound | Pathogen | IC50 (µg/mL) |
|---|---|---|
| This compound | Fusarium solani | 4.34 |
| Botrytis cinerea | 19.92 - 77.41 |
These results indicate that the compound has a potent inhibitory effect on fungal growth, outperforming some established antifungal agents like hymexazol (IC50 of 38.92 µg/mL) .
Neuroprotective Effects
A related compound, LX009 (which contains the same tert-butyl and chloro groups), was studied for its neuroprotective effects against oxidative stress induced by oxygen-glucose deprivation (OGD). This study utilized mouse Neuro 2A neuroblastoma cells and primary cortical neurons to assess the efficacy of LX009:
- Key Findings:
- LX009 significantly reduced apoptosis in cells subjected to OGD.
- It decreased intracellular reactive oxygen species (ROS) levels and improved mitochondrial membrane potential.
- The phosphorylation of Akt and the expression of Nrf2 and HO-1 were elevated post-treatment, indicating a mechanism involving oxidative stress mitigation .
Mechanistic Insights
The biological activity of benzoxazole derivatives can be attributed to their ability to interact with various biological targets. For instance, molecular docking studies suggest that these compounds can bind effectively to fungal enzymes, disrupting their function and leading to cell death . Additionally, the neuroprotective mechanisms involve modulation of signaling pathways associated with oxidative stress response.
Case Studies
- Antifungal Efficacy : In a study published by MDPI, several benzoxazole derivatives were tested against plant pathogens. The compound exhibited superior antifungal activity compared to other tested derivatives, confirming its potential as an agricultural fungicide .
- Neuroprotection : Research focusing on LX009 highlighted its potential in treating ischemic conditions by protecting neuronal cells from oxidative damage. This suggests that modifications in the benzoxazole structure can enhance neuroprotective properties .
Q & A
Q. What are the recommended synthetic routes and characterization methods for 5-(tert-Butyl)-2-(3-chloro-4-methylphenyl)benzo[d]oxazole?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of substituted aldehydes with TosMIC (p-toluenesulfonylmethyl isocyanide) under basic conditions (e.g., K₂CO₃ in methanol) at 70°C, followed by purification via solvent extraction and column chromatography . Characterization employs:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and aromatic proton environments .
- IR Spectroscopy : Identification of functional groups (e.g., C=N stretching in oxazole at ~1600 cm⁻¹) .
- HRMS : For precise molecular weight validation .
Table 1 : Example Characterization Data for Analogous Oxazoles
| Compound | Melting Point (°C) | Key NMR Shifts (δ, ppm) | IR Peaks (cm⁻¹) |
|---|---|---|---|
| 2-(4-(tert-Butyl)phenyl)oxazole | 76–77 | 1.3 (s, 9H, t-Bu) | 1610 (C=N) |
| 5-Phenyloxazole (phox) | 113–114 | 7.5–8.0 (m, aromatic) | 1595 (C-O) |
Q. How can thermal stability and phase transitions of this compound be analyzed?
- Methodological Answer : Differential Scanning Calorimetry (DSC) is used to determine melting points, decomposition temperatures, and glass transitions. For example, analogs like 2-(5-tert-butyl-2-hydroxyphenyl)benzotriazole exhibit melting points >100°C, suggesting thermal robustness . Thermogravimetric Analysis (TGA) quantifies weight loss under heating, critical for assessing suitability in materials science .
Advanced Research Questions
Q. What computational strategies are effective for predicting electronic properties and reactivity?
- Methodological Answer : Hybrid density functional theory (DFT) with exact exchange terms (e.g., B3LYP) improves accuracy in calculating atomization energies and ionization potentials. Basis sets like 6-31G* are recommended for geometry optimization, while solvent effects can be modeled using continuum solvation models (e.g., PCM) . For correlation-energy analysis, the Colle-Salvetti formula, adapted into a functional of electron density, provides reliable results for heterocyclic systems .
Q. How can molecular electrostatic potential (MESP) maps guide the design of derivatives for supramolecular assembly?
- Methodological Answer : MESP calculations (at the DFT level) identify electron-rich/depleted regions, aiding in predicting halogen bonding (e.g., Br/I···N interactions) or π-π stacking. For example, oxazole derivatives with nitrophenyl substituents exhibit enhanced acceptor capacity at the oxazole nitrogen, enabling cocrystallization with perfluorinated iodobenzenes .
Q. What strategies resolve contradictions in biological activity data for benzoxazole derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., t-Bu for steric bulk, chloro for lipophilicity) to correlate with bioactivity .
- Docking Simulations : Molecular docking into target proteins (e.g., Cryptosporidium parvum IMPDH) identifies critical binding interactions. For instance, nitro-to-amine reduction in 5-nitro-2-(pyridinyl)benzoxazole derivatives enhances inhibitory potency .
Q. How are crystallographic techniques applied to resolve structural ambiguities?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and packing motifs. For example, benzoxazole-thiazepane hybrids show planar oxazole rings with dihedral angles <10° relative to adjacent aryl groups, influencing π-stacking in crystal lattices .
Q. Key Considerations for Researchers :
- Synthetic Reproducibility : Optimize reaction conditions (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) .
- Data Validation : Cross-reference spectroscopic data with PubChem/DSSTox entries to ensure consistency .
- Ethical Compliance : Adhere to safety protocols for halogenated intermediates (e.g., bromomethyl derivatives) due to toxicity risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
